4-Nitro-1-[(4-nitrophenyl)methyl]-1H-pyrazole
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Overview
Description
4-Nitro-1-[(4-nitrophenyl)methyl]-1H-pyrazole is a chemical compound characterized by the presence of nitro groups attached to a pyrazole ring and a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitro-1-[(4-nitrophenyl)methyl]-1H-pyrazole typically involves the nitration of pyrazole derivatives. One common method includes the reaction of 4-nitrobenzyl chloride with 1H-pyrazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: 4-Nitro-1-[(4-nitrophenyl)methyl]-1H-pyrazole undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups under specific conditions.
Oxidation: Although less common, the compound can undergo oxidation reactions, leading to the formation of different oxidation states.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst, ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, solvents like DMF or DMSO, elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Reduction: Formation of 4-amino-1-[(4-aminophenyl)methyl]-1H-pyrazole.
Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-Nitro-1-[(4-nitrophenyl)methyl]-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Nitro-1-[(4-nitrophenyl)methyl]-1H-pyrazole involves its interaction with specific molecular targets and pathways. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its observed biological activities.
Comparison with Similar Compounds
4-Nitrophenol: A related compound with a nitro group attached to a phenol ring.
1-Methyl-4-nitro-1H-pyrazole: A similar pyrazole derivative with a methyl group instead of a benzyl group.
4-Nitrobenzyl chloride: A precursor used in the synthesis of 4-Nitro-1-[(4-nitrophenyl)methyl]-1H-pyrazole.
Comparison: this compound is unique due to the presence of both a nitro-substituted benzyl group and a pyrazole ring. This combination imparts distinct chemical and biological properties compared to its analogs. For instance, the compound’s dual nitro groups enhance its reactivity and potential for bioreduction, making it a valuable intermediate in synthetic and medicinal chemistry.
Properties
IUPAC Name |
4-nitro-1-[(4-nitrophenyl)methyl]pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O4/c15-13(16)9-3-1-8(2-4-9)6-12-7-10(5-11-12)14(17)18/h1-5,7H,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKXUMOCJRVECDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C=N2)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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